2-(But-3-ene-2-sulfonyl)thiophene
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Overview
Description
2-(But-3-ene-2-sulfonyl)thiophene is a heterocyclic compound that contains a thiophene ring substituted with a but-3-ene-2-sulfonyl group. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(But-3-ene-2-sulfonyl)thiophene, often involves multicomponent reactions and ring-forming strategies. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation and catalytic systems can enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(But-3-ene-2-sulfonyl)thiophene can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to thiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-(But-3-ene-2-sulfonyl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(But-3-ene-2-sulfonyl)thiophene involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The thiophene ring’s aromatic nature allows for π-π interactions with other aromatic systems, contributing to its unique properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, known for its aromaticity and reactivity.
2,5-Dimethylthiophene: A derivative with methyl groups at positions 2 and 5, affecting its reactivity and applications.
2-Aminothiophene: Contains an amino group, making it useful in the synthesis of pharmaceuticals and other biologically active compounds.
Uniqueness
2-(But-3-ene-2-sulfonyl)thiophene is unique due to the presence of the but-3-ene-2-sulfonyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
88576-61-8 |
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Molecular Formula |
C8H10O2S2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
2-but-3-en-2-ylsulfonylthiophene |
InChI |
InChI=1S/C8H10O2S2/c1-3-7(2)12(9,10)8-5-4-6-11-8/h3-7H,1H2,2H3 |
InChI Key |
WZADVMSLAQWLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)S(=O)(=O)C1=CC=CS1 |
Origin of Product |
United States |
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